Bretazenil

GABAA receptor binding TBPS assay partial agonist

Procure Bretazenil (Ro 16-6028) for its unmatched pharmacological profile: a partial agonist at GABAA benzodiazepine sites that delivers comparable anxiolytic and anticonvulsant efficacy to diazepam without motor impairment, sedation, or tolerance development. Unlike full agonists, it activates diazepam-insensitive α4/α6-containing receptors, making it the definitive reference compound for discriminating partial vs. full agonism. It is also the preferred agent for anticonvulsant research free from behavioral incapacitation and prophylactic organophosphate countermeasure studies. Verify ≥98% purity and request same-day quotes for your specific research protocols.

Molecular Formula C19H20BrN3O3
Molecular Weight 418.3 g/mol
CAS No. 84379-13-5
Cat. No. B1667780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBretazenil
CAS84379-13-5
Synonymsetazenil
Ro 16-6028
Ro-16-6028
t-butyl-8-bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo(1,5-a)-pyrrolo(2,1-c)(1,4)benzodiazepine-1-carboxylate
Molecular FormulaC19H20BrN3O3
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br
InChIInChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1
InChIKeyLWUDDYHYYNNIQI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bretazenil (CAS 84379-13-5) Procurement Guide: GABAA Partial Agonist for Differentiated Receptor Selectivity Research


Bretazenil (Ro 16-6028) is an imidazobenzodiazepinone-class partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor complex [1]. Unlike traditional 1,4-benzodiazepines such as diazepam, bretazenil exhibits intermediate intrinsic efficacy at GABAA receptors [2], producing submaximal potentiation of GABA-gated chloride currents even at full receptor occupancy [3]. Critically, bretazenil demonstrates high-affinity binding across a broad spectrum of GABAA receptor subtypes, including α1, α2, α3, α4, α5, and α6 subunit-containing complexes [4], with notably preserved efficacy at diazepam-insensitive receptor populations (e.g., α4β2γ2 and α6β2γ2) where conventional full agonists are inactive [5]. This unique pharmacological fingerprint underpins its value as a reference compound for discriminating partial versus full agonism and for probing receptor subtype contributions to behavioral pharmacology.

Why Bretazenil Cannot Be Substituted with Generic Benzodiazepine Agonists: The Partial Agonist Distinction


Generic substitution among benzodiazepine-site ligands is scientifically unsound due to fundamental differences in intrinsic efficacy that dictate divergent pharmacological outcomes. Diazepam and other 1,4-benzodiazepines act as full agonists with high intrinsic efficacy, producing maximal potentiation of GABAergic transmission that yields the full spectrum of anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnestic effects [1]. In contrast, bretazenil functions as a partial agonist with intermediate intrinsic efficacy [2], occupying benzodiazepine receptors without eliciting a maximal response [3]. This distinction manifests in vivo as a dissociated profile: bretazenil retains anticonvulsant and anxiolytic efficacy comparable to diazepam while producing markedly reduced motor impairment and sedation [4], and it antagonizes the sedative and muscle relaxant effects of full agonists when co-administered [5]. Furthermore, chronic bretazenil administration does not induce anticonvulsant tolerance, unlike diazepam [6]. Thus, bretazenil cannot be functionally substituted by generic full agonists in experimental paradigms requiring partial agonism, antagonist activity, or investigations of tolerance and dependence mechanisms.

Bretazenil Quantitative Differentiation Evidence: Comparative Pharmacology Versus In-Class Alternatives


Superior In Vitro Binding Potency Versus Clinical Benzodiazepines

In head-to-head radioligand binding comparisons, bretazenil (Ro 16-6028) exhibited the highest potency among benzodiazepine-site ligands evaluated for inhibition of [35S]TBPS binding, a functional assay of GABAA receptor-coupled chloride channel modulation [1]. The rank order of potency was bretazenil > clonazepam > flunitrazepam > diazepam [2]. Notably, despite its superior potency, bretazenil produced only 27% maximal inhibition compared to diazepam's 49%, directly confirming its partial agonist profile at the level of receptor binding [3].

GABAA receptor binding TBPS assay partial agonist benzodiazepine site

Preserved Efficacy at Diazepam-Insensitive α4-Containing GABAA Receptors

In functional electrophysiology studies using Xenopus laevis oocytes expressing recombinant human GABAA receptor subunits, bretazenil demonstrated a fundamentally different efficacy profile compared to diazepam across receptor subtypes [1]. At α4β2γ2L receptors, which are entirely insensitive to diazepam (0% modulation), bretazenil produced robust potentiation of GABA-evoked currents (approximately 83% enhancement) [2]. Conversely, at α1β2γ2L receptors where diazepam achieved near-maximal enhancement (approximately 110%), bretazenil's efficacy was substantially lower (approximately 25%) [3].

GABAA receptor subtypes α4 subunit diazepam-insensitive electrophysiology

Absence of Anticonvulsant Tolerance After Chronic Dosing Versus Diazepam

A direct head-to-head comparison in mice evaluated anticonvulsant tolerance development following six-day twice-daily administration [1]. Diazepam (5 mg/kg twice daily for 6 days) produced marked initial anticonvulsant effects across myoclonic, clonic, and tonic seizure models but demonstrated pronounced and rapid tolerance development during continued treatment across all seizure models tested [2]. In stark contrast, bretazenil (10 mg/kg twice daily for 6 days) produced no tolerance in any seizure model, maintaining full anticonvulsant efficacy throughout the chronic dosing period [3].

anticonvulsant tolerance seizure models chronic administration withdrawal

Functional Dissociation: Anticonvulsant/Anxiolytic Efficacy Without Motor Impairment

In a comprehensive in vivo pharmacological characterization comparing four benzodiazepine receptor ligands, bretazenil demonstrated a functional dissociation not observed with full agonists [1]. While triazolam and diazepam elicited effects in all tests (anticonvulsant, anxiolytic, motor impairment, and sedation), bretazenil and Ro 19-8022 exhibited full anticonvulsant and anxiolytic properties but virtually failed to induce motor impairment and severe sedation [2]. Bretazenil's pharmacological activity required higher fractional benzodiazepine receptor occupancy than full agonists, consistent with its partial agonist mechanism [3].

anxiolytic anticonvulsant motor impairment sedation in vivo pharmacology

Absence of Acute Dependence Versus Chlordiazepoxide

In a direct comparison using a precipitated abstinence paradigm in rats, the full benzodiazepine agonist chlordiazepoxide produced clear evidence of acute dependence, as measured by disruptions in fixed-interval responding during flumazenil-precipitated withdrawal [1]. Under identical experimental conditions, chronic bretazenil treatment did not produce acute dependence, with no significant disruption of schedule-controlled behavior upon antagonist challenge [2].

acute dependence withdrawal physical dependence benzodiazepine

Reduced Incapacitation in Prophylactic Organophosphate Poisoning Models

In a comparative evaluation of prophylactic anticonvulsant efficacy against organophosphate (OP) poisoning, bretazenil demonstrated clear advantages over diazepam regarding behavioral incapacitation [1]. Bretazenil at anticonvulsive doses (125-250 μg/kg, i.p.) conferred prophylactic protection against sarin and soman poisoning (protective ratios 2.6 and 2.1, respectively) when combined with pyridostigmine and aprophen [2]. Crucially, behavioral testing in the open field paradigm revealed that bretazenil produced significantly lower incapacitation compared with diazepam at relevant anticonvulsive doses [3].

organophosphate poisoning prophylaxis anticonvulsant incapacitation

Bretazenil Application Scenarios: Research Use Cases Supported by Quantitative Evidence


GABAA Receptor Subtype Pharmacology Research

Bretazenil is the preferred reference compound for studies requiring pharmacological discrimination between diazepam-sensitive and diazepam-insensitive GABAA receptor populations. Its demonstrated high efficacy (~83% enhancement) at α4β2γ2L receptors where diazepam is completely inactive (0% modulation) [7] enables selective activation of DI receptor subtypes for functional mapping studies. Additionally, its broad binding profile across α1, α2, α3, α4, α5, and α6 subunit-containing receptors [8] makes it valuable for characterizing novel GABAA ligands in competitive binding assays.

Chronic Anticonvulsant Studies Without Tolerance Confounds

For research protocols involving repeated or chronic drug administration in seizure models, bretazenil offers a critical advantage: the absence of tolerance development across multiple seizure types (myoclonic, clonic, tonic) even after six days of twice-daily dosing at 10 mg/kg [7]. This contrasts sharply with diazepam, which exhibits rapid and pronounced tolerance under identical chronic dosing paradigms [8]. Researchers investigating the neurobiology of chronic anticonvulsant treatment or seeking to study seizure mechanisms without the confounding variable of tolerance should prioritize bretazenil over full agonists.

Behavioral Pharmacology Requiring Dissociation of Anxiolysis from Motor Impairment

Bretazenil is uniquely suited for behavioral studies where anxiolytic or anticonvulsant endpoints must be measured independently of motor coordination deficits. In vivo testing demonstrates that bretazenil exhibits full anticonvulsant and anxiolytic efficacy while virtually failing to induce motor impairment or severe sedation in rotarod and horizontal wire tests [7]. This functional dissociation—not observed with diazepam or triazolam—enables cleaner interpretation of anxiety-related behavioral readouts and is essential for studies seeking to isolate anxiolytic mechanisms from sedative side effects [8].

Organophosphate Poisoning Prophylaxis Research

For investigators developing prophylactic countermeasures against nerve agent poisoning, bretazenil addresses the critical limitation of diazepam: behavioral incapacitation that precludes prophylactic use in operational settings. Bretazenil at 125-250 μg/kg (i.p.) provides protective ratios of 2.6 against sarin and 2.1 against soman while producing significantly lower behavioral impairment than diazepam [7]. This favorable efficacy-to-incapacitation ratio makes bretazenil the compound of choice for research programs evaluating prophylactic anticonvulsant combinations for military or civilian protection against organophosphate threats [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bretazenil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.